Amphotericin B-13C6 Eliminates Retention Time Shifts Relative to Unlabeled Amphotericin B in LC-MS/MS Analysis
Amphotericin B-13C6 exhibits chromatographic co-elution with unlabeled amphotericin B, eliminating the retention time shifts observed with deuterated internal standards [1]. Unlike deuterium substitution, where replacing 1H with 2H doubles the atomic mass and alters hydrophobic interactions with the stationary phase, 13C labeling changes atomic mass only marginally (12C to 13C, ~8.3% increase), preserving retention time identity [2].
| Evidence Dimension | Retention time shift in reversed-phase LC-MS/MS |
|---|---|
| Target Compound Data | Co-elution with unlabeled amphotericin B (retention time shift ≈ 0 min) |
| Comparator Or Baseline | Deuterated internal standards (e.g., 2H-labeled analogs) exhibit measurable retention time shifts due to altered lipophilicity |
| Quantified Difference | Retention time shift eliminated; deuterated standards show shifts proportional to number of 2H substitutions |
| Conditions | Reversed-phase liquid chromatography coupled with mass spectrometric detection; inferred from general principles of 13C vs. 2H labeling in LC-MS/MS |
Why This Matters
Co-elution ensures that the internal standard experiences identical matrix effects and ionization conditions as the analyte, enabling accurate quantification without retention-time-dependent correction factors.
- [1] Labmate Online. How to Overcome LC-MS/MS Matrix Effects to Achieve Maximum Reliability. View Source
- [2] KCAS Bio. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. 2020. View Source
